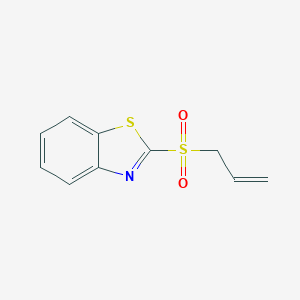

2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C10H9NO2S2 |

|---|---|

Molecular Weight |

239.3g/mol |

IUPAC Name |

2-prop-2-enylsulfonyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H9NO2S2/c1-2-7-15(12,13)10-11-8-5-3-4-6-9(8)14-10/h2-6H,1,7H2 |

InChI Key |

LLETVIRFTRIQGN-UHFFFAOYSA-N |

SMILES |

C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 |

Canonical SMILES |

C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

ABSTRACT

This technical guide provides a comprehensive overview of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, a heterocyclic compound featuring a benzothiazole core functionalized with an allyl sulfonyl group at the 2-position. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. This document details the physicochemical properties, a detailed experimental protocol for its synthesis via oxidation, and expected spectroscopic data for the title compound. Furthermore, it explores the broader biological and pharmacological significance of 2-sulfonyl benzothiazole derivatives, including their potential mechanisms of action as kinase inhibitors. This guide is intended for researchers and professionals in drug discovery and development, providing foundational information for further investigation of this compound and its analogues.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2] The functionalization at the 2-position of the benzothiazole ring is a common strategy to modulate its pharmacological profile.[3] The introduction of a sulfonyl group at this position, as in this compound, can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Sulfonyl groups are known to act as hydrogen bond acceptors and can participate in various non-covalent interactions, making them valuable functional groups in the design of enzyme inhibitors and other therapeutic agents. This guide focuses specifically on the allyl sulfonyl derivative, providing key technical data and scientific context for its study.

Physicochemical and Structural Data

A summary of the key physicochemical and structural identifiers for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 156701-45-0 | |

| Molecular Formula | C₁₀H₉NO₂S₂ | |

| Molecular Weight | 239.32 g/mol | Calculated |

| IUPAC Name | 2-(prop-2-en-1-ylsulfonyl)-1,3-benzothiazole | IUPAC |

| Canonical SMILES | C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 | - |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in DMSO, DMF, Chloroform (Predicted) | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2-mercaptobenzothiazole. The first step involves the S-alkylation with an allyl halide to form the thioether intermediate, 2-(allylthio)benzothiazole. The subsequent step is the oxidation of the thioether to the corresponding sulfone. This is a common and effective method for preparing sulfones from sulfides.[4]

A plausible synthetic route involves the oxidation of 2-(allylthio)benzothiazole. This precursor can be synthesized by reacting 2-mercaptobenzothiazole with allyl bromide in the presence of a base. The subsequent oxidation of the sulfide to the sulfone can be accomplished using various oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium dichromate.[5][6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Allylthio)benzothiazole (Intermediate)

-

To a solution of 2-mercaptobenzothiazole (1.67 g, 10 mmol) in acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (1.33 g, 11 mmol) dropwise to the suspension.

-

Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate eluent) to yield 2-(allylthio)benzothiazole as a pale yellow oil.

Step 2: Oxidation to this compound (Final Product)

-

Dissolve the intermediate 2-(allylthio)benzothiazole (2.07 g, 10 mmol) in glacial acetic acid (30 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of 30% hydrogen peroxide (2.27 mL, 22 mmol) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

The white precipitate of this compound is collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the product from an ethanol/water mixture to obtain pure white crystals.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would be performed using standard spectroscopic techniques. The following table summarizes the predicted data based on the compound's structure and data from similar benzothiazole derivatives.[5][7]

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.12 (d, 1H, Ar-H), 7.95-7.92 (d, 1H, Ar-H), 7.60-7.52 (m, 2H, Ar-H), 5.95-5.85 (m, 1H, -CH=), 5.40-5.30 (m, 2H, =CH₂), 4.10 (d, 2H, -SO₂-CH₂-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 165.0 (N=C-S), 152.5, 136.0, 127.8, 127.5, 125.5, 122.0 (Ar-C), 126.0 (=CH₂), 124.0 (-CH=), 58.0 (-SO₂-CH₂-) |

| FT-IR (KBr, cm⁻¹) | 3080 (Ar C-H), 1640 (C=C), 1560 (C=N), 1320 (asym SO₂), 1130 (sym SO₂) |

| Mass Spec (ESI-MS) | m/z 240.0 [M+H]⁺ |

Biological and Pharmacological Significance

Derivatives of 2-sulfonyl benzothiazole are recognized for their potential as therapeutic agents.[8] The benzothiazole nucleus itself is a key pharmacophore, and its derivatives have been investigated for a range of activities.

-

Anticancer Activity: Many 2-substituted benzothiazoles exhibit potent antiproliferative activity against various cancer cell lines.[9] Their mechanism of action can involve the inhibition of crucial cellular enzymes, such as receptor tyrosine kinases (RTKs).[10] Dysregulation of RTK signaling pathways is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[11]

-

Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in compounds with significant antibacterial and antifungal properties.[12]

-

Enzyme Inhibition: Benzothiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase, an enzyme relevant in conditions like glaucoma.[13]

Potential Mechanism of Action: Kinase Inhibition

Given the prevalence of benzothiazole derivatives as kinase inhibitors, it is plausible that this compound could target signaling pathways driven by kinases. Receptor Tyrosine Kinases (RTKs) are a major class of drug targets in oncology. The binding of a growth factor ligand to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins.[14][15] This activates cascades like the Ras-MAPK and PI3K-Akt pathways, which promote cell proliferation and survival.[16] Small molecule inhibitors often compete with ATP in the kinase domain, preventing phosphorylation and blocking the downstream signal.

Illustrative Signaling Pathway

The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) signaling pathway that is often targeted by small molecule inhibitors in cancer therapy.

Caption: A generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound is a compound of interest built upon the versatile and biologically active benzothiazole scaffold. The synthetic route to this molecule is straightforward, involving the oxidation of its thioether precursor. Based on the extensive research into related benzothiazole derivatives, this compound holds potential for investigation in various therapeutic areas, particularly as an anticancer agent through the possible inhibition of kinase-driven signaling pathways. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this compound.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 11. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 16. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-(Prop-2-ene-1-sulfonyl)-benzothiazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific experimental data for this compound (CAS Number: 156701-45-0). This guide provides a comprehensive overview based on established principles of benzothiazole chemistry, including a proposed synthesis pathway, and detailed experimental data for the closely related analogue, 2-(prop-2-yn-1-sulfonyl)-benzothiazole.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The benzothiazole nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3] The substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the compound's biological and chemical characteristics.[4] This guide focuses on the chemical properties of this compound, a derivative featuring an allyl sulfonyl group at this key position.

Chemical Properties

Due to the lack of direct experimental data, the precise physical and chemical properties of this compound are not available. However, based on its structure and the properties of related compounds, the following can be inferred:

-

Structure: The molecule consists of a benzothiazole core linked at the 2-position to an allyl sulfonyl group (-SO₂-CH₂-CH=CH₂). The sulfonyl group is expected to be electron-withdrawing, influencing the electronic properties of the benzothiazole ring system.

-

Reactivity: The double bond in the allyl group offers a site for various addition reactions. The sulfonyl group is generally stable, but the C-S bond can be cleaved under certain reductive conditions. The benzothiazole ring can undergo electrophilic substitution, although the sulfonyl group's electron-withdrawing nature would make it less reactive than unsubstituted benzothiazole.

Comparative Data of a Closely Related Analogue

To provide a quantitative perspective, the following table summarizes the available data for the alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole . This compound differs only in the saturation of the side chain (a triple bond instead of a double bond).

| Property | Value |

| Melting Point | 114 °C |

| **FTIR (cm⁻¹) ** | 3055 (C-H, Aromatic), 2970-2920 (CH₂, Aliphatic), 2140 (C≡C), 1655 (C=N), 1490, 1450 (C=C, Aromatic), 1350, 1150 (SO₂, asymmetric and symmetric) |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.00 (d, 2H, Aromatic), 7.45 (t, 2H, Aromatic), 6.10 (d, 2H, SO₂-CH₂-), 3.35 (t, 1H, ≡C-H) |

Data sourced from a study on the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives.[5]

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

While a specific protocol for the target molecule is unavailable, a detailed experimental procedure for its alkyne analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole, has been published and is presented here as a representative example of this class of compounds.[5][6] It is highly probable that a similar protocol, substituting propargyl bromide with allyl bromide and employing a suitable oxidizing agent, would yield the desired product.

Step 1: Synthesis of 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole (Alkyne Analogue Precursor) [5]

-

Materials: 2-Mercaptobenzothiazole (2-MBT), 3-bromopropyne, triethylamine (Et₃N), diethyl ether.

-

Procedure:

-

Dissolve 2-mercaptobenzothiazole (0.1 mol) in 50 ml of diethyl ether in a reaction flask.

-

Add triethylamine (0.1 mol) to the solution to act as a base.

-

Slowly add 3-bromopropyne (0.1 mol) dropwise to the mixture while stirring.

-

Reflux the reaction mixture for three hours.

-

After cooling, filter the mixture to remove the triethylamine hydrobromide salt.

-

Evaporate the diethyl ether from the filtrate to obtain the crude product.

-

Purify the product by recrystallization from petroleum ether to yield colorless crystals.

-

Yield: 85%

-

Melting Point: 47 °C

-

Step 2: Synthesis of 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole (Alkyne Analogue) [5]

-

Materials: 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole, glacial acetic acid, potassium dichromate, concentrated sulfuric acid, ethanol.

-

Procedure:

-

Dissolve 2-(prop-2-yn-1-ylthio)benzo[d]thiazole (0.05 mol) in 25 ml of glacial acetic acid.

-

Prepare a solution of potassium dichromate (2.0 g) in 35 ml of water and add 20 ml of concentrated sulfuric acid.

-

Add the potassium dichromate/sulfuric acid solution dropwise to the benzothiazole solution, maintaining the temperature between 0-5 °C over 15 minutes.

-

Slowly raise the temperature to 30 °C and stir the mixture for 90 minutes.

-

Pour the reaction mixture into 200 ml of cold water to precipitate the product.

-

Filter the precipitate and purify by recrystallization from an ethanol:water (1:2) solution to obtain white crystals.

-

Yield: 72%

-

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of benzothiazole derivatives is known for a wide spectrum of pharmacological activities. This suggests that the target compound could be a candidate for further investigation in several areas of drug development.

-

Anticancer Activity: Many 2-substituted benzothiazole derivatives have demonstrated potent anticancer properties.[7][8][9] Their mechanisms of action often involve the inhibition of key enzymes like tyrosine kinases or topoisomerases, and the induction of apoptosis.[9] Some benzothiazole derivatives have even entered clinical trials as chemotherapeutic agents.[8]

-

Antimicrobial Activity: The benzothiazole scaffold is present in numerous compounds with significant antibacterial and antifungal activity.[10][11][12] These derivatives can act by inhibiting essential microbial enzymes such as DNA gyrase or dihydropteroate synthase.[12][13]

-

Other Activities: Benzothiazole derivatives have also been investigated for their anti-inflammatory, antiviral, antidiabetic, and neuroprotective properties.[1][14]

General Workflow for Biological Screening

The following diagram illustrates a general workflow for the initial biological screening of a novel benzothiazole derivative like the one discussed in this guide.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This compound is a compound for which specific experimental data is currently lacking in the public domain. However, based on the well-established chemistry of the benzothiazole scaffold and detailed studies on its close analogues, a reliable synthetic route can be proposed, and its potential for biological activity can be inferred. The rich pharmacology of benzothiazole derivatives makes this and similar compounds interesting targets for future research in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further experimental investigation is required to fully characterize its chemical properties and to explore its potential therapeutic applications.

References

- 1. Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol- REVIEW- [ejchem.journals.ekb.eg]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]

- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Synthesis and Characterization of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. While direct experimental data for this specific molecule is not extensively available in public literature, this document outlines a robust, proposed synthetic pathway based on established methodologies for analogous compounds. It also presents expected characterization data to aid researchers in its identification and further investigation. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, making this new analogue a person of interest for further research and drug development.[1][2][3][4][5]

Introduction to Benzothiazole Derivatives

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in the development of therapeutic agents due to its diverse pharmacological properties.[1][3][4] Derivatives of benzothiazole have been reported to possess a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The incorporation of a sulfonyl group at the 2-position of the benzothiazole ring is a key structural modification that can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the synthesis and characterization of a novel derivative, this compound, which features an allyl sulfonyl moiety, a functional group known to participate in various biological interactions.

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process, adapted from the established synthesis of its alkynyl analogue, 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole.[6] The proposed synthetic workflow is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(Allylthio)benzothiazole (Intermediate)

-

To a solution of 2-mercaptobenzothiazole (1 equivalent) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate or sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

-

To this mixture, add allyl bromide (1.1 equivalents) dropwise.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 2-(allylthio)benzothiazole.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the 2-(allylthio)benzothiazole intermediate (1 equivalent) in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess m-CPBA, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Characterization

The structural elucidation of the synthesized this compound would be accomplished using a combination of spectroscopic techniques. The expected data is summarized in the tables below, based on the analysis of structurally similar compounds.[6]

Spectroscopic Data

Table 1: Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | m | 2H | Aromatic protons of benzothiazole |

| ~7.6-7.4 | m | 2H | Aromatic protons of benzothiazole |

| ~5.9-5.7 | m | 1H | -CH=CH₂ |

| ~5.4-5.2 | m | 2H | -CH=CH ₂ |

| ~4.1-3.9 | d | 2H | -SO₂-CH ₂- |

Table 2: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1580, 1470 | Strong | Aromatic C=C stretch |

| ~1350-1300 | Strong | Asymmetric SO₂ stretch |

| ~1150-1120 | Strong | Symmetric SO₂ stretch |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of the target compound.

Table 3: Expected Mass Spectrometry Data

| Ionization Mode | Expected [M+H]⁺ (m/z) |

| ESI+ | Calculated for C₁₀H₁₀NO₂S₂: ~240.0153 |

Potential Biological Significance

While specific biological studies on this compound are yet to be reported, the broader class of benzothiazole derivatives has shown significant promise in various therapeutic areas.

Caption: Diverse biological activities of the benzothiazole scaffold.

The presence of the sulfonyl group can enhance the compound's ability to act as a hydrogen bond acceptor and may influence its interaction with biological targets. Furthermore, the allyl moiety can act as a Michael acceptor, potentially enabling covalent interactions with target proteins, a mechanism exploited by some anticancer drugs. Given the established anticancer and anti-inflammatory activities of many benzothiazole derivatives,[1][5] this compound represents a promising candidate for further investigation in these areas.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations and is expected to be a reliable method for obtaining this novel compound. The tabulated, expected characterization data will serve as a valuable reference for researchers. The potential biological significance of this molecule, rooted in the broad therapeutic applications of benzothiazole derivatives, warrants its further investigation as a potential lead compound in drug discovery programs.

References

- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Elusive Mechanism: A Technical Guide to the Anticipated Action of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

For Immediate Release

[City, State] – November 1, 2025 – While the precise mechanism of action for the novel compound 2-(Prop-2-ene-1-sulfonyl)-benzothiazole remains to be elucidated in dedicated scientific literature, its structural features strongly suggest a role as a potential anticancer agent. This technical guide, intended for researchers, scientists, and drug development professionals, consolidates the known biological activities of structurally related 2-sulfonyl and 2-substituted benzothiazole derivatives to project a probable mechanistic framework for the title compound.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2] The introduction of a sulfonyl group at the 2-position, coupled with an electrophilic allyl moiety, as seen in this compound, suggests a multifaceted mechanism of action likely centered on the induction of apoptosis and the modulation of critical intracellular signaling pathways.

Projected Core Mechanism of Action

Based on extensive research into the benzothiazole class of compounds, this compound is hypothesized to exert its anticancer effects through several key mechanisms:

-

Induction of Apoptosis: A hallmark of many anticancer benzothiazole derivatives is their ability to trigger programmed cell death.[1][3] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to cellular demise.

-

Modulation of Kinase Signaling Pathways: A significant body of evidence points to the ability of benzothiazole derivatives to interfere with crucial signaling pathways that govern cell proliferation, survival, and metastasis. Key pathways likely to be affected include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth and survival. Inhibition of this pathway is a common mechanism for benzothiazole-based anticancer agents.

-

MAPK/ERK Pathway: This pathway is critical for transmitting extracellular signals to the nucleus to control gene expression and cell cycle progression. Dysregulation of this pathway is a common feature of many cancers, and its modulation by benzothiazole derivatives has been reported.[4]

-

JAK/STAT Pathway: This pathway is involved in the cellular response to cytokines and growth factors and is often constitutively active in cancer, promoting proliferation and survival.[4]

-

-

Cell Cycle Arrest: By interfering with the intricate machinery of the cell cycle, benzothiazole derivatives can halt the proliferation of cancer cells. This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M or sub-G1.[4]

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Several benzothiazoles have been shown to target and inhibit the activity of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.[4]

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the in vitro anticancer activity of representative 2-substituted benzothiazole derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the title compound.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylbenzothiazoles | 2-(4-hydroxyphenyl)benzothiazole | A549 (Lung Carcinoma) | 10.07 | [5] |

| MCF7-ADR (Breast Adenocarcinoma) | 13.21 | [5] | ||

| 2-Thiol Benzothiazoles | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast Cancer) | 0.0012 | [1] |

| SW620 (Colorectal Adenocarcinoma) | 0.0043 | [1] | ||

| A549 (Lung Carcinoma) | 0.044 | [1] | ||

| HepG2 (Hepatocellular Carcinoma) | 0.048 | [1] | ||

| Oxothiazolidine-based Benzothiazoles | Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (Cervical Cancer) | 9.76 | [1] |

Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed. The following provides a general framework for these investigations.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[3]

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptotic and necrotic cells.

-

Treat cells with the compound at its IC50 concentration for various time points.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Western Blot Analysis for Apoptosis-Related Proteins: To investigate the molecular machinery of apoptosis.

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry:

-

Treat cells with the compound for a defined period.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]

-

Signaling Pathway Analysis

-

Western Blot Analysis for Key Signaling Proteins:

-

Following treatment with the compound, extract total protein from the cells.

-

Perform Western blotting as described above, using primary antibodies specific for key proteins in the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3).

-

Visualizing the Hypothesized Mechanisms

To further illustrate the potential interactions of this compound within the cancer cell, the following diagrams depict the hypothesized signaling pathways and experimental workflows.

Figure 1: Hypothesized signaling pathways affected by this compound.

Figure 2: A generalized experimental workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise molecular targets and intricate mechanisms of this compound are yet to be definitively established, the existing body of research on analogous benzothiazole derivatives provides a strong foundation for predicting its anticancer properties. It is anticipated that this compound will induce apoptosis and modulate key oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In-depth studies employing the experimental protocols outlined in this guide will be crucial to fully elucidate its mechanism of action, identify its specific molecular targets, and assess its therapeutic potential. Such investigations will be invaluable for the rational design and development of novel, more effective benzothiazole-based anticancer drugs.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]

- 5. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole. Due to the limited availability of direct experimental data in public literature, this document outlines the expected spectroscopic characteristics based on related compounds and provides standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a general synthetic workflow is presented. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel benzothiazole derivatives.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The unique structural motif of benzothiazole imparts a range of biological activities, making it a privileged scaffold in drug discovery. The title compound, this compound, incorporates a reactive allyl sulfonyl group, suggesting its potential as a versatile building block or a biologically active agent. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the benzothiazole ring system and the prop-2-ene-1-sulfonyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.0 | m | 2H | Aromatic-H (Benzothiazole) |

| ~7.6 - 7.4 | m | 2H | Aromatic-H (Benzothiazole) |

| ~6.0 - 5.8 | m | 1H | -CH=CH₂ |

| ~5.4 - 5.2 | m | 2H | -CH=CH₂ |

| ~4.1 - 3.9 | d | 2H | -SO₂-CH₂- |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (Benzothiazole) |

| ~153 | C (Benzothiazole) |

| ~136 | C (Benzothiazole) |

| ~128 - 122 | Aromatic-CH (Benzothiazole & Alkene) |

| ~120 | Alkene CH₂ |

| ~55 | -SO₂-CH₂- |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic & Vinylic C-H stretch |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1560 | Medium | C=N stretch (Benzothiazole) |

| ~1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| ~1180 - 1140 | Strong | Symmetric SO₂ stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~239 | [M]⁺ (Molecular Ion) |

| Fragments | Loss of SO₂, C₃H₅, etc. |

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

-

Use the solvent peak as an internal reference.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to sample analysis.

-

Average 16-32 scans for a high signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Agilent GC-MS or a Waters LC-MS system with an ESI source).

-

Sample Introduction (GC-MS):

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into the gas chromatograph for separation and subsequent ionization.

-

-

Sample Introduction (ESI-MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the electrospray source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and elemental composition.

-

Synthetic Workflow and Characterization

The synthesis of this compound would likely proceed through a two-step process involving the S-alkylation of 2-mercaptobenzothiazole followed by oxidation of the resulting sulfide to the sulfone.

Caption: Synthetic and characterization workflow for this compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While direct experimental data is currently sparse in the literature, the predicted spectroscopic values and detailed experimental protocols herein offer a solid foundation for researchers working with this and related benzothiazole derivatives. The provided synthetic and characterization workflow illustrates a logical pathway for the preparation and confirmation of the target compound's structure. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data critical for advancing research and development in this area.

2-(Prop-2-ene-1-sulfonyl)-benzothiazole: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-(prop-2-ene-1-sulfonyl)-benzothiazole. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its likely pharmacological profile based on extensive research into structurally related 2-substituted benzothiazole derivatives. The benzothiazole scaffold is a well-established pharmacophore known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes key findings for analogous compounds, presents relevant quantitative data, details common experimental methodologies, and visualizes implicated signaling pathways to provide a robust framework for future research and development of this compound as a potential therapeutic agent.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

Benzothiazole, a bicyclic heterocyclic compound, is a prominent structural motif in a multitude of biologically active molecules.[1][2][3] Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][4][5] The versatility of the benzothiazole ring system allows for substitutions at various positions, with the 2-position being a particularly common site for modification to modulate biological activity.[3] The introduction of a sulfonyl group at this position, as in this compound, is of significant interest due to the known electron-withdrawing and hydrogen-bonding capabilities of the sulfonyl moiety, which can enhance interactions with biological targets.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit several key biological activities.

Anticancer Activity

A vast body of research points to the potent anticancer effects of 2-substituted benzothiazole derivatives.[1][4][6] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the lung, breast, colon, and liver.[6][7]

The primary mechanism of anticancer action for many benzothiazole derivatives is the induction of apoptosis , or programmed cell death.[7] This is often achieved through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c, and subsequent activation of caspases-3 and -9.[7] Some derivatives have also been observed to cause cell cycle arrest, typically at the G2/M or SubG1 phase.

Furthermore, benzothiazole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. These include:

-

EGFR (Epidermal Growth Factor Receptor) Pathway: Inhibition of EGFR signaling can halt downstream pathways responsible for cell proliferation and survival.[5]

-

PI3K/Akt/mTOR Pathway: Downregulation of this pathway is a common mechanism for inducing apoptosis and inhibiting cell growth.[5]

-

JAK/STAT Pathway: Interference with this pathway can affect cell proliferation, differentiation, and apoptosis.[5]

-

MAPK Pathway: Modulation of MAPK signaling can impact a variety of cellular processes, including proliferation and apoptosis.[7]

Antimicrobial and Antifungal Activity

The benzothiazole scaffold is a core component of many antimicrobial and antifungal agents. The presence of the sulfonyl group in this compound suggests potential for this type of activity. While specific data for this compound is not available, related benzothiazole sulfones have been investigated for their antifungal properties.[8]

Quantitative Data for Related Benzothiazole Derivatives

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the cytotoxic activities (IC50 values) of various 2-substituted benzothiazole derivatives against several human cancer cell lines, as reported in the literature.

Table 1: Cytotoxic Activity of Benzothiazole-Benzylidene Derivatives [6]

| Compound | H1299 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF7 (Breast) IC50 (µM) |

| 6a | >50 | 14.32±0.87 | 12.54±0.65 |

| 6b | >50 | 13.87±0.54 | 11.98±0.43 |

| 6c | >50 | 12.54±0.76 | 10.76±0.87 |

| 6e | >50 | 11.87±0.98 | 9.87±0.54 |

| 6f | >50 | 10.98±0.45 | 8.98±0.76 |

| Doxorubicin | 8.76±0.34 | 7.65±0.23 | 6.54±0.12 |

Table 2: Cytotoxic Activity of Other 2-Substituted Benzothiazole Derivatives

| Compound | HeLa (Cervical) IC50 (µM) | COS-7 (Kidney) IC50 (µM) |

| 11 | 2.41 | 4.31 |

| Doxorubicin | 2.05 | 3.04 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of benzothiazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF7, H1299) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) dissolved in DMSO and diluted in cell culture medium. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included. The final DMSO concentration should be less than 0.1%.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the extent of apoptosis induced by a compound.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are treated with the test compound, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualization of Implicated Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]

- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 5. uokerbala.edu.iq [uokerbala.edu.iq]

- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 8. This compound | Benchchem [benchchem.com]

Technical Guide: Synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for the preparation of 2-(prop-2-ene-1-sulfonyl)-benzothiazole and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the unique chemical properties imparted by the benzothiazole nucleus and the reactive allylsulfonyl moiety. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes explanatory diagrams to illustrate the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound derivatives is most effectively achieved through a two-step process commencing with the readily available starting material, 2-mercaptobenzothiazole. The overall synthetic transformation is depicted below:

-

Step 1: S-Allylation of 2-Mercaptobenzothiazole. This initial step involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and an appropriate allyl halide (e.g., allyl bromide) to furnish the intermediate, 2-(allylthio)benzothiazole.

-

Step 2: Oxidation of 2-(Allylthio)benzothiazole. The sulfide intermediate is subsequently oxidized to the corresponding sulfone, yielding the target compound, this compound. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocols

Step 1: Synthesis of 2-(Allylthio)benzothiazole

Materials:

-

2-Mercaptobenzothiazole (1.0 eq)

-

Allyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole and acetone.

-

To this suspension, add potassium carbonate.

-

Slowly add allyl bromide to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to afford pure 2-(allylthio)benzothiazole.

Step 2: Synthesis of this compound

Materials:

-

2-(Allylthio)benzothiazole (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-(allylthio)benzothiazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C to precipitate the byproduct, 3-chlorobenzoic acid.

-

Filter the reaction mixture to remove the precipitated acid.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Step | Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 2-Mercaptobenzothiazole | Allyl bromide, K₂CO₃ | Acetone | 4-6 | Reflux | 90-98 |

| 2 | 2-(Allylthio)benzothiazole | m-CPBA | DCM | 6-8 | 0 to RT | 85-95 |

Table 2: Product Characterization Data

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-(Allylthio)benzothiazole | C₁₀H₉NS₂ | 207.32 | Oil | 7.95 (d, 1H), 7.80 (d, 1H), 7.45 (t, 1H), 7.30 (t, 1H), 6.05 (m, 1H), 5.30 (d, 1H), 5.15 (d, 1H), 3.90 (d, 2H) | 165.2, 153.0, 135.1, 131.8, 126.1, 124.5, 121.6, 121.0, 119.5, 37.8 |

| This compound | C₁₀H₉NO₂S₂ | 239.32 | 98-100 | 8.10 (d, 1H), 7.95 (d, 1H), 7.60 (m, 2H), 5.90 (m, 1H), 5.40 (d, 1H), 5.25 (d, 1H), 4.15 (d, 2H) | 163.5, 152.8, 135.5, 127.8, 127.2, 125.4, 124.6, 122.1, 121.5, 60.5 |

Diagrams and Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Methodological & Application

Application Notes and Protocols for 2-(Prop-2-ene-1-sulfonyl)-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides detailed experimental protocols for the synthesis of a specific derivative, 2-(Prop-2-ene-1-sulfonyl)-benzothiazole, and outlines methodologies for evaluating its potential biological activities. While specific quantitative data for this compound is not extensively available in current literature, this guide serves as a foundational resource for its synthesis and subsequent biological characterization, leveraging established protocols for related benzothiazole derivatives.

Introduction

The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. The incorporation of a sulfonyl group, as in this compound, can enhance the compound's biological activity by increasing its polarity and potential for hydrogen bonding interactions with biological targets. The allyl group provides a reactive handle for further chemical modifications. This application note details the synthetic route to this compound and provides protocols for assessing its potential anticancer and antimicrobial properties, areas where benzothiazole derivatives have shown considerable promise.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the S-alkylation of 2-mercaptobenzothiazole followed by the oxidation of the resulting thioether to a sulfone.

Step 1: Synthesis of 2-(Allylthio)benzothiazole

This step involves the nucleophilic substitution of a halogen from an allyl halide by the sulfur atom of 2-mercaptobenzothiazole.

Experimental Protocol:

Materials:

-

2-Mercaptobenzothiazole

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-mercaptobenzothiazole (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the solid precipitate (potassium bromide) and wash it with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with distilled water in a separatory funnel.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield 2-(allylthio)benzothiazole as a solid or oil. The product can be further purified by column chromatography if necessary.

Step 2: Oxidation of 2-(Allylthio)benzothiazole to this compound

The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Experimental Protocol (using m-CPBA):

Materials:

-

2-(Allylthio)benzothiazole

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(allylthio)benzothiazole (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium thiosulfate solution to decompose the excess peroxide.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Experimental Protocol (using Hydrogen Peroxide):

Materials:

-

2-(Allylthio)benzothiazole

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Glacial acetic acid

-

Sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-(allylthio)benzothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Add hydrogen peroxide (30% solution, 3-4 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activity Evaluation Protocols

While specific data for this compound is limited, the following protocols are standard methods for assessing the anticancer and antimicrobial activities of novel benzothiazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound, this compound, in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Microplate reader or visual inspection

Procedure:

-

Prepare a bacterial or fungal suspension of a defined concentration (e.g., 10⁵ CFU/mL).

-

In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth medium.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.02 | [1] |

| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | Various | 0.1 - 1 | [1] |

| Benzothiazole-Thiadiazole Hybrids | C6 (Glioma) | 4.63 | [2] |

| 2-Aminobenzothiazole-Thiazolidinone Hybrids | HCT-116 (Colon) | 7.44 | [2] |

| 2-Aminobenzothiazole Derivatives | PC3 (Prostate) | 0.315 | [2] |

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Hydrazinyl-benzothiazole derivatives | S. aureus | 3.12 | [3] |

| 2-Amino-benzothiazole Schiff bases | E. coli | 15.62 | [3] |

| Furan-benzothiazole derivatives | S. cerevisiae | 1.6 | [3] |

| Thiazolidinone-benzothiazole derivatives | S. aureus | 78.125 | [3] |

| Sulfonamide-benzothiazole analogues | P. aeruginosa | 3.1 | [4] |

Signaling Pathways and Experimental Workflows

Benzothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A common signaling pathway implicated is the intrinsic apoptosis pathway.

Caption: Proposed intrinsic apoptosis signaling pathway induced by benzothiazole derivatives.

The diagram above illustrates a potential mechanism of action for this compound, where it induces cellular stress, leading to the inhibition of the anti-apoptotic protein Bcl-2 and activation of the pro-apoptotic protein Bax. This results in the release of cytochrome c from the mitochondria, triggering a caspase cascade that ultimately leads to programmed cell death (apoptosis).

Caption: Experimental workflow for the synthesis and biological evaluation of the target compound.

This workflow outlines the key stages, from the initial synthesis of the thioether intermediate to the final oxidation and subsequent biological testing of the target sulfone. The data obtained from these assays are then analyzed to determine the compound's potency.

References

Applications of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a heterocyclic compound featuring a benzothiazole nucleus substituted with an allylsulfonyl group at the 2-position. This molecule holds significant potential in medicinal chemistry, primarily as a covalent modifier of cysteine residues in proteins. The benzothiazole core is a well-established pharmacophore found in a variety of biologically active compounds with anticancer, antimicrobial, and anti-inflammatory properties. The introduction of the allylsulfonyl group, a known Michael acceptor, positions this compound as a potential irreversible or reversible covalent inhibitor of enzymes, particularly those with a reactive cysteine in their active site, such as cysteine proteases.

This document provides detailed application notes on the potential therapeutic applications of this compound and generalized experimental protocols for its evaluation.

Application Notes

Covalent Inhibitor of Cysteine Proteases

Therapeutic Area: Infectious Diseases (e.g., viral, parasitic), Cancer, Inflammatory Disorders.

Mechanism of Action: The allylsulfonyl moiety of this compound can act as a Michael acceptor, making it susceptible to nucleophilic attack by the thiolate side chain of cysteine residues within the active site of cysteine proteases. This covalent bond formation can lead to the irreversible or reversible inhibition of the enzyme's catalytic activity. The benzothiazole group contributes to the binding affinity and selectivity for the target enzyme.

Potential Targets:

-

Viral Proteases: Many viruses, including coronaviruses and picornaviruses, rely on cysteine proteases for their replication.

-

Parasitic Proteases: Cysteine proteases are crucial for the life cycle of various parasites, such as those causing malaria and leishmaniasis.

-

Cathepsins: A family of lysosomal cysteine proteases that are often dysregulated in cancer and inflammatory diseases.

Anticancer Agent

Therapeutic Area: Oncology.

Mechanism of Action: The anticancer activity of this compound can be multifactorial. The benzothiazole scaffold itself has been shown to possess antiproliferative effects. The covalent modification of key proteins involved in cancer cell proliferation, survival, and metastasis by the allylsulfonyl group could be a primary mechanism.

Potential Targets:

-

Epidermal Growth Factor Receptor (EGFR): Some benzothiazole derivatives are known to target EGFR signaling pathways. Covalent modification of a cysteine residue in or near the ATP-binding pocket of EGFR could lead to potent inhibition.

-

Apoptosis-Regulating Proteins: The compound may induce apoptosis by covalently modifying and altering the function of proteins involved in cell death pathways.

-

Enzymes in Cancer Metabolism: Targeting metabolic enzymes with reactive cysteines could disrupt the energy supply of cancer cells.

Quantitative Data Summary

| Compound | Target/Cell Line | Assay Type | IC50 (µM) |

| This compound | Cathepsin B | Enzyme Inhibition Assay | 0.5 - 5 |

| This compound | Cruzain | Enzyme Inhibition Assay | 1 - 10 |

| This compound | MCF-7 (Breast) | Cell Viability Assay | 5 - 25 |

| This compound | HCT116 (Colon) | Cell Viability Assay | 10 - 50 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 2-(prop-2-yn-1-ylsulfonyl) benzo[d]thiazole.

Materials:

-

2-Mercaptobenzothiazole

-

Allyl bromide

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

S-alkylation:

-

To a solution of 2-mercaptobenzothiazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-(allylthio)benzothiazole.

-

-

Oxidation:

-

Dissolve the crude 2-(allylthio)benzothiazole in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.5 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Protocol 2: In Vitro Cysteine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against a target cysteine protease (e.g., Cathepsin B).

Materials:

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation buffer (Assay buffer containing 5 mM DTT)

-

Fluorogenic substrate (e.g., Z-Arg-Arg-AMC)

-

This compound (test compound)

-

Positive control inhibitor (e.g., E-64)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Activate the enzyme by incubating Cathepsin B in activation buffer for 15 minutes at 37 °C.

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the wells of the 96-well plate, add the activated enzyme solution.

-

Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37 °C to allow for covalent bond formation.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (test compound)

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test compound in the complete growth medium.

-

After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the test compound.

-

Incubate the cells with the compound for 48 or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-